molecular formula C46H44BrN5O4 B2980158 Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) CAS No. 952228-30-7

Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)

Cat. No.: B2980158
CAS No.: 952228-30-7
M. Wt: 810.793
InChI Key: IHQJTEYXHZSCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

[6-(diethylamino)-9-[2-[[4-[(2-pyridin-2-ylpyridin-4-yl)carbamoyl]phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H43N5O4.BrH/c1-5-50(6-2)34-20-22-38-42(28-34)55-43-29-35(51(7-3)8-4)21-23-39(43)44(38)36-13-9-10-14-37(36)46(53)54-30-31-16-18-32(19-17-31)45(52)49-33-24-26-48-41(27-33)40-15-11-12-25-47-40;/h9-29H,5-8,30H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQJTEYXHZSCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC(=NC=C6)C7=CC=CC=N7.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can restore the original fluorescence properties .

Scientific Research Applications

Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester exerts its effects involves:

Comparison with Similar Compounds

    Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]ethyl ester: Contains an ethyl ester group, offering different solubility and reactivity properties.

    Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]propyl ester: Features a propyl ester group, which may affect its cellular uptake and distribution.

Uniqueness: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester is unique due to its high specificity for Fe²⁺ ions and its ability to selectively accumulate in mitochondria. This makes it particularly valuable for studying mitochondrial iron dynamics and related cellular processes .

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